![molecular formula C23H28N2O2 B14479958 3H-Indolium, 2-[2-[4-(dimethylamino)phenyl]ethenyl]-1,3,3-trimethyl-, acetate CAS No. 71598-17-9](/img/structure/B14479958.png)
3H-Indolium, 2-[2-[4-(dimethylamino)phenyl]ethenyl]-1,3,3-trimethyl-, acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3H-Indolium, 2-[2-[4-(dimethylamino)phenyl]ethenyl]-1,3,3-trimethyl-, acetate is a chemical compound known for its unique structure and properties. It is often used in various scientific research applications due to its ability to interact with different molecular targets and pathways.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3H-Indolium, 2-[2-[4-(dimethylamino)phenyl]ethenyl]-1,3,3-trimethyl-, acetate typically involves the reaction of 2-[2-[4-(dimethylamino)phenyl]vinyl]-1,3,3-trimethyl-3H-indolium with acetic acid. The reaction conditions include maintaining a controlled temperature and pH to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated analyzers and gradient systems to ensure high purity and yield. The process is optimized for efficiency and cost-effectiveness .
化学反応の分析
Types of Reactions
3H-Indolium, 2-[2-[4-(dimethylamino)phenyl]ethenyl]-1,3,3-trimethyl-, acetate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium on carbon. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different products compared to reduction or substitution reactions .
科学的研究の応用
3H-Indolium, 2-[2-[4-(dimethylamino)phenyl]ethenyl]-1,3,3-trimethyl-, acetate is widely used in scientific research due to its versatile properties. Some of its applications include:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Employed in biological assays and experiments to study cellular processes and interactions.
Medicine: Investigated for its potential therapeutic effects and interactions with biological targets.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 3H-Indolium, 2-[2-[4-(dimethylamino)phenyl]ethenyl]-1,3,3-trimethyl-, acetate involves its interaction with specific molecular targets and pathways. It can bind to various receptors and enzymes, modulating their activity and leading to different biological effects. The exact pathways involved depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
Some compounds similar to 3H-Indolium, 2-[2-[4-(dimethylamino)phenyl]ethenyl]-1,3,3-trimethyl-, acetate include:
- 3H-Indolium, 2-[2-[4-(dimethylamino)phenyl]ethenyl]-1,3,3-trimethyl-, sulfate
- 2-[2-[4-(dimethylamino)phenyl]vinyl]-1,3,3-trimethyl-3H-indolium acetate .
Uniqueness
What sets this compound apart from similar compounds is its specific acetate group, which can influence its reactivity and interactions with other molecules. This unique feature makes it particularly useful in certain applications where other similar compounds may not be as effective .
特性
CAS番号 |
71598-17-9 |
|---|---|
分子式 |
C23H28N2O2 |
分子量 |
364.5 g/mol |
IUPAC名 |
N,N-dimethyl-4-[2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]aniline;acetate |
InChI |
InChI=1S/C21H25N2.C2H4O2/c1-21(2)18-8-6-7-9-19(18)23(5)20(21)15-12-16-10-13-17(14-11-16)22(3)4;1-2(3)4/h6-15H,1-5H3;1H3,(H,3,4)/q+1;/p-1 |
InChIキー |
BIMNBZJRQYMZIQ-UHFFFAOYSA-M |
正規SMILES |
CC(=O)[O-].CC1(C2=CC=CC=C2[N+](=C1C=CC3=CC=C(C=C3)N(C)C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


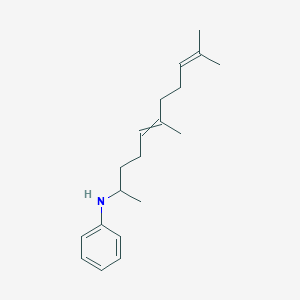
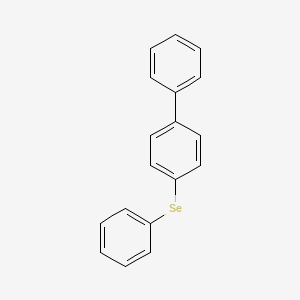
![2-[(2-Methoxyphenyl)methyl]naphthalene](/img/structure/B14479906.png)

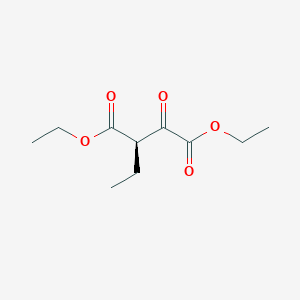
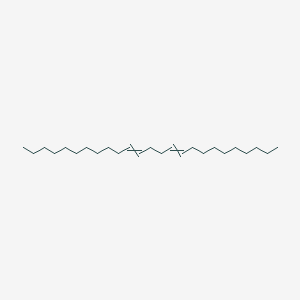

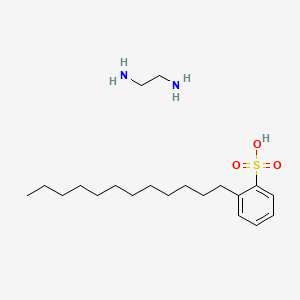
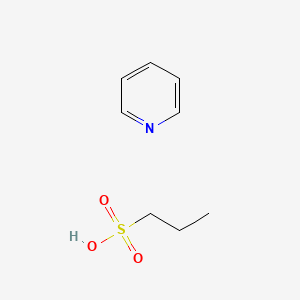
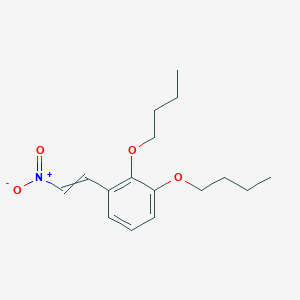
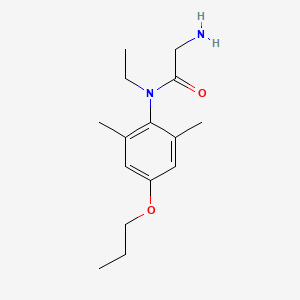

![[2-(Dimethylboranyl)prop-1-ene-1,1-diyl]bis(trimethylstannane)](/img/structure/B14479952.png)

